molecular formula C14H17NO6 B2385234 Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 13249-82-6

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B2385234
CAS No.: 13249-82-6
M. Wt: 295.291
InChI Key: WVCDZDQCHRFUBN-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound that belongs to the class of esters and carbamates. It is characterized by the presence of an acetyloxy group, a benzyloxycarbonyl group, and an amino group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol and amine.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Alcohol and amine.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a prodrug, where it can be converted into an active drug in the body.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate involves its conversion into active metabolites in the body. The acetyloxy and benzyloxycarbonyl groups can be cleaved enzymatically to release the active amine and carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranoside: Similar structure but with a hexopyranoside backbone.

    tert-Butoxycarbonyl derivatives of amino acids: Similar protective groups but different backbone structures.

Uniqueness

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its combination of acetyloxy and benzyloxycarbonyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential prodrug in medicinal chemistry.

Properties

IUPAC Name

methyl 3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-10(16)20-9-12(13(17)19-2)15-14(18)21-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDZDQCHRFUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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